N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide
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Overview
Description
N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide is a synthetic organic compound characterized by the presence of an adamantane core, a thiolane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene or by the rearrangement of tricyclo[3.3.1.1^3,7]decane.
Introduction of the Thiolane Ring: The thiolane ring is introduced via a nucleophilic substitution reaction, where a suitable thiolane precursor reacts with an appropriate electrophile.
Attachment of the Methoxy Group: The methoxy group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for yield, purity, and cost-effectiveness, often employing catalysts and advanced reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of viral infections and neurological disorders.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide: shares similarities with other adamantane derivatives, such as amantadine and memantine, which are known for their antiviral and neuroprotective properties.
Thiolan-3-yl derivatives:
Uniqueness
Structural Features: The combination of the adamantane core, thiolane ring, and carboxamide group in this compound provides unique structural and chemical properties that distinguish it from other compounds.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-20-17(2-3-21-11-17)10-18-15(19)16-7-12-4-13(8-16)6-14(5-12)9-16/h12-14H,2-11H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTCLDQCMQDAMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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